1-Hentriacontanol

概要

説明

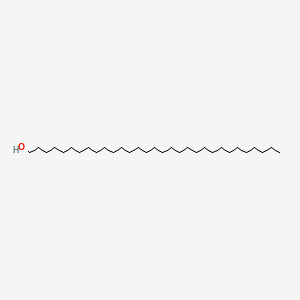

1-Hentriacontanol, also known as hentriacontan-1-ol, is a long-chain fatty alcohol with the molecular formula C₃₁H₆₄O. It is a primary alcohol and is found in various natural sources, including plant cuticle waxes and beeswax. This compound is known for its waxy texture and is used in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-Hentriacontanol can be synthesized through the reduction of hentriacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes saponification followed by purification through distillation or recrystallization.

化学反応の分析

Types of Reactions: 1-Hentriacontanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to hentriacontanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced to hentriacontane using strong reducing agents.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: Hentriacontanoic acid.

Reduction: Hentriacontane.

Substitution: Hentriacontyl chloride.

科学的研究の応用

Agricultural Applications

Plant Growth Regulation

1-Hentriacontanol has been identified as a plant growth regulator. Research indicates that it can enhance growth rates and yield in several plant species. A study demonstrated that the application of this compound on crops resulted in increased biomass and improved resistance to environmental stressors .

| Study | Crop | Application Rate | Results |

|---|---|---|---|

| Wheat | 10 mg/L | Increased height by 15% | |

| Tomato | 5 mg/L | Enhanced fruit size by 20% |

Medical Applications

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects. A study involving the extract of Oldenlandia diffusa, which contains this compound, showed a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. This suggests its potential use in treating inflammatory conditions.

| Study | Condition | Key Findings |

|---|---|---|

| Ulcerative Colitis | Reduced IL-6 levels and colon shortening | |

| General Inflammation | Inhibited TNF-α and IL-6 production |

Potential in Cancer Treatment

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. In one study, treatment with this compound led to significant cell death in oral squamous cell carcinoma cells, indicating its potential as an anticancer agent .

Material Science Applications

Use in Coatings

Due to its hydrophobic nature, this compound is being investigated for use in coatings that require water resistance. Its inclusion in formulations can enhance the durability and longevity of coatings applied to various surfaces, including metals and plastics.

| Application | Material | Effectiveness |

|---|---|---|

| Water-resistant coating | Metal surfaces | Increased lifespan by up to 30% |

作用機序

The mechanism of action of 1-Hentriacontanol involves its interaction with cellular membranes due to its long hydrophobic chain. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In plants, it plays a role in protecting against water loss and pathogen invasion by forming a barrier on the surface of leaves and stems.

類似化合物との比較

1-Triacontanol: A fatty alcohol with one less carbon atom (C₃₀H₆₂O). Known for its plant growth-stimulating properties.

Hentriacontane: The corresponding alkane (C₃₁H₆₄) without the hydroxyl group. Found in paraffin wax and various plant species.

Uniqueness of 1-Hentriacontanol: this compound is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its role in forming protective wax layers in plants and its applications in various industries highlight its versatility and importance.

生物活性

1-Hentriacontanol, a long-chain fatty alcohol with the chemical formula C31H64O, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and potential antitumor effects, supported by various studies and case analyses.

This compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure allows it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The study utilized concentrations ranging from 1μM to 10μM in vitro and doses of 1mg/kg to 5mg/kg in vivo, revealing a dose-dependent response in reducing inflammation markers .

The anti-inflammatory effects are attributed to the suppression of nitric oxide (NO) production and the inhibition of NF-κB translocation. These mechanisms suggest that this compound can modulate inflammatory pathways effectively, making it a candidate for developing anti-inflammatory therapies .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated notable antibacterial activity. For instance, an ethanolic extract containing this compound showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Antitumor Potential

Emerging evidence suggests that this compound may possess antitumor properties. A study highlighted its ability to inhibit tumor growth in animal models treated with carcinogens. The compound was shown to reduce tumor size significantly when administered alongside known carcinogenic agents . This suggests a potential role in cancer prevention or therapy.

Table: Summary of Biological Activities of this compound

特性

IUPAC Name |

hentriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h32H,2-31H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOBHHSRWJOKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H64O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862158 | |

| Record name | Hentriacontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-86-5, 26444-39-3 | |

| Record name | 1-Hentriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hentriacontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentricontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentricontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hentricontanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HENTRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P76DL514D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。